Product packaging for Ethyl 4-hydroxy-3-nitrobenzoate(Cat. No.:CAS No. 19013-10-6)

Ethyl 4-hydroxy-3-nitrobenzoate

Cat. No.: B098181
CAS No.: 19013-10-6
M. Wt: 211.17 g/mol
InChI Key: FBHJNBWUGONVNS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO5 and its molecular weight is 211.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO5 B098181 Ethyl 4-hydroxy-3-nitrobenzoate CAS No. 19013-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-hydroxy-3-nitrobenzoate
Source PubChem
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InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHJNBWUGONVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172487
Record name Ethyl 4-hydroxy-3-nitrobenzoate
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Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19013-10-6
Record name Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester
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Record name Ethyl 4-hydroxy-3-nitrobenzoate
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Record name Ethyl 4-hydroxy-3-nitrobenzoate
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Record name Ethyl 4-hydroxy-3-nitrobenzoate
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Synthetic Methodologies and Route Optimization of Ethyl 4 Hydroxy 3 Nitrobenzoate

Precursor Synthesis and Nitration Strategies

The primary route to ethyl 4-hydroxy-3-nitrobenzoate involves the direct nitration of a precursor, typically ethyl 4-hydroxybenzoate (B8730719) or 4-hydroxybenzoic acid. The choice of nitrating agent and reaction conditions plays a crucial role in the efficiency and selectivity of the synthesis.

Nitration of Ethyl 4-hydroxybenzoate via Cerium(IV) Ammonium (B1175870) Nitrate (B79036) (CAN)

Cerium(IV) ammonium nitrate (CAN) is a versatile and powerful one-electron oxidizing agent that has found applications in various organic transformations, including nitration reactions. researchgate.netorganic-chemistry.orgarkat-usa.org It is recognized for its ability to generate electrophilic radicals, which can be advantageous in certain synthetic protocols. researchgate.net

The nitration of ethyl 4-hydroxybenzoate introduces a nitro group onto the benzene (B151609) ring. The hydroxyl (-OH) group is an activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. libretexts.org This makes the positions ortho and para to the hydroxyl group more susceptible to electrophilic attack. In the case of ethyl 4-hydroxybenzoate, the position para to the hydroxyl group is already occupied by the ethyl carboxylate group. Therefore, the incoming nitro group is directed to the ortho position (position 3). The carboxylate group is a deactivating, meta-directing group. quora.comorgsyn.org The directing effects of the hydroxyl and carboxylate groups are therefore complementary in this reaction, favoring the formation of the 3-nitro isomer.

The mechanism of electrophilic aromatic substitution involves the attack of the electrophile (the nitronium ion, NO₂⁺) on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate influences the reaction rate and the regiochemical outcome. For ortho-nitration of phenol (B47542) (a similar system), the positive charge of the arenium ion can be delocalized onto the oxygen atom of the hydroxyl group, providing significant stabilization. libretexts.org This enhanced stability of the ortho-substituted intermediate contributes to the regioselective formation of the ortho-nitro product.

The yield and selectivity of the nitration of ethyl 4-hydroxybenzoate with CAN are influenced by several factors, including the solvent, temperature, and reaction time. While specific data for the CAN-mediated nitration of ethyl 4-hydroxybenzoate is not extensively detailed in the provided search results, general principles of CAN-mediated reactions suggest that optimization of these parameters is crucial. For instance, in other CAN-mediated reactions, acetonitrile (B52724) is often used as a solvent, and reactions are typically conducted at ambient temperatures. arkat-usa.org The stoichiometry of CAN relative to the substrate is also a critical parameter that would require careful optimization to maximize the yield of the desired product while minimizing potential side reactions, such as oxidation.

Nitration of 4-Hydroxybenzoic Acid Alkyl Esters with Nitric Acid

A common and industrially relevant method for the synthesis of this compound is the direct nitration of 4-hydroxybenzoic acid alkyl esters using nitric acid. google.com This method offers a direct route to the desired product and has been optimized to improve both yield and purity. google.com

A patented process has demonstrated that carrying out the nitration with nitric acid at a concentration of 30 to 62% by weight and at a temperature between 0°C and 60°C leads to excellent yields and pure products. google.com The preferred temperature range for this process is between 20°C and 30°C. google.com This controlled use of nitric acid concentration and temperature is a significant improvement over previous methods.

For the nitration of the parent 4-hydroxybenzoic acid, it has been found that using 25-35% nitric acid at a temperature of approximately 20 to 40°C results in a high yield and purity of 4-hydroxy-3-nitrobenzoic acid. google.com The use of finely divided 4-hydroxybenzoic acid is also noted as a key factor in achieving a product free from unreacted starting material. google.com

Table 1: Optimized Reaction Conditions for Nitration
SubstrateNitrating AgentConcentrationTemperatureKey FindingsReference
4-Hydroxybenzoic Acid Alkyl EstersNitric Acid30-62%0-60°C (preferred 20-30°C)Considerable improvement in yield and obtains pure products. google.com
4-Hydroxybenzoic AcidNitric Acid25-35%20-40°CHigh yield and purity, especially with finely divided substrate. google.com

The optimization of nitric acid concentration and temperature directly contributes to enhanced yields and improved product purity. google.com By maintaining the reaction within the specified parameters, the formation of by-products is minimized. The process described involves the steady introduction of the 4-hydroxybenzoic acid alkyl ester into the nitric acid while maintaining the temperature with external cooling. google.com This controlled addition helps to manage the exothermic nature of the nitration reaction and prevent runaway reactions that could lead to decreased yield and the formation of impurities. The resulting pure 4-hydroxy-3-nitrobenzoic acid alkyl ester can then be isolated. google.com

Preparation of 3-Hydroxy-4-nitrobenzoic Acid Intermediate

The primary route for synthesizing 3-hydroxy-4-nitrobenzoic acid involves the nitration of a readily available starting material, m-cresol (B1676322), to introduce a nitro group, followed by the oxidation of the methyl group to a carboxylic acid. google.comlookchem.com

Nitration of m-Cresol for Nitro-Phenol Precursors

The nitration of m-cresol is a critical step that yields nitro-phenol precursors. This electrophilic aromatic substitution reaction is typically carried out using a nitrating agent, such as nitric acid, often in the presence of a strong acid like sulfuric acid. The reaction conditions, including temperature and the concentration of the acids, are carefully controlled to favor the formation of the desired isomers. rsc.orgcore.ac.uk

The reaction of m-cresol with concentrated nitric acid in the presence of sulfuric acid and metallic lithium at a controlled temperature of 45–50°C selectively nitrates the position para to the hydroxyl group, resulting in the formation of 5-methyl-2-nitrophenol (B1361083). The ratio of the resulting nitrocresol isomers can be influenced by reaction parameters such as the concentration of nitric acid and the reaction temperature. core.ac.uk Alternative nitration methods, such as using "Claycop," a K10 clay-supported cupric nitrate, have also been explored and can yield a high percentage of the desired nitrated products. core.ac.uk

It is also possible to produce 4-nitro-m-cresol through the nitrosation of m-cresol followed by oxidation. google.com This method involves introducing m-cresol and a nitrosating agent into a cold aqueous acid to form 4-nitroso-m-cresol, which is then oxidized to 4-nitro-m-cresol using sodium nitrate and nitric acid. google.com

The following table summarizes the effect of different reaction conditions on the nitration of m-cresol.

Catalyst/ReagentSolventTemperature (°C)ProductsYield (%)Reference
Conc. HNO₃, H₂SO₄, Li-45-505-methyl-2-nitrophenol-
"Claycop" (Cu(NO₃)₂ on K10 clay)Acetic anhydrideRoom Temp5-methyl-2-nitrophenol, 3-methyl-4-nitrophenol90 core.ac.uk
Nitrosating agent, then NaNO₃, HNO₃Aqueous acid-5 to +54-nitro-m-cresol- google.com
Oxidation of Methyl Group to Carboxylic Acid

Following the nitration step, the methyl group of the resulting nitro-phenol precursor is oxidized to a carboxylic acid to form 3-hydroxy-4-nitrobenzoic acid. google.com A common method for this transformation is the use of an oxidizing agent like hydrogen peroxide under pressurized conditions. google.com The nitrated intermediate, such as 5-methyl-2-nitrophenol, is dissolved in a solvent like ethanol (B145695), and hydrogen peroxide is added at an elevated temperature and pressure. This process effectively converts the methyl group into a carboxylic acid, yielding the desired 3-hydroxy-4-nitrobenzoic acid. google.com

Other oxidizing agents and conditions can also be employed for the oxidation of aryl methyl groups. google.comorganic-chemistry.org For instance, potassium permanganate (B83412) or a mixture of chromic acid and sulfuric acid can be used, although these methods may sometimes lead to lower yields or the formation of byproducts. reddit.com The choice of oxidizing agent and reaction conditions is crucial for achieving a high yield and purity of the final product.

The table below outlines the outcomes of oxidizing 5-methyl-2-nitrophenol under varying conditions to produce 3-hydroxy-4-nitrobenzoic acid. google.com

Moles of Metallic Lithium (per mole of m-cresol)Volume of Concentrated Nitric Acid (mL)Volume of Sulfuric Acid (mL)Moles of H₂O₂ (per mole of nitrophenol)Temperature (°C)Pressure (MPa)Purity (%)Yield (%)
0.44007001.5601.288.791.6
0.253507002.3551.592.490.2
0.354508001.7601.594.795.1

Esterification Protocols for this compound

The final step in the synthesis of this compound is the esterification of the 3-hydroxy-4-nitrobenzoic acid intermediate. This reaction involves the conversion of the carboxylic acid group into an ethyl ester.

Acid-Catalyzed Esterification of 3-Hydroxy-4-nitrobenzoic Acid

A widely used method for this esterification is the acid-catalyzed Fischer esterification. truman.edu This process involves reacting 3-hydroxy-4-nitrobenzoic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid. truman.edu

Role of Catalysts and Solvent Systems

Concentrated sulfuric acid is a commonly employed catalyst for this reaction. google.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol. The reaction is typically carried out by refluxing the mixture of 3-hydroxy-4-nitrobenzoic acid, excess ethanol, and the acid catalyst. The use of an entraining liquid with a boiling point above 100°C, such as toluene, can be beneficial in removing the water formed during the reaction via azeotropic distillation, thereby driving the equilibrium towards the product side. google.com

Other acidic catalysts, such as hydrogen forms of natural zeolites, have also been investigated for the esterification of similar nitrobenzoic acids. scirp.org These solid acid catalysts can offer advantages in terms of separation and reusability. The choice of solvent can also influence the reaction; for instance, in some esterification reactions, dichloromethane (B109758) has been found to be an effective solvent. researchgate.net

Reaction Kinetics and Equilibrium Considerations

Fischer esterification is a reversible reaction, and its equilibrium is governed by Le Chatelier's principle. truman.eduncert.nic.in To achieve a high yield of the ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of one of the reactants, usually the alcohol (ethanol in this case), or by removing one of the products, most commonly water, as it is formed. truman.edugoogle.com

The reaction rate is dependent on several factors, including the temperature, the concentration of the reactants, and the effectiveness of the catalyst. nih.gov Heating the reaction mixture to reflux increases the reaction rate. truman.edu The kinetics of esterification reactions can be complex and may follow different models depending on the specific substrates and conditions. nih.gov For undergraduate laboratory settings, a reaction time of about one hour at reflux has been found to provide a reasonable yield. bond.edu.au It is also crucial that the carboxylic acid starting material is completely dry, as any water present will shift the equilibrium in the reverse direction, reducing the yield of the ester. truman.edu

Advanced Synthetic Approaches and Analog Preparation

The preparation of this compound and its derivatives has evolved to include highly efficient and specific methodologies. These advanced approaches focus on creating complex molecular architectures, often through multi-component or sequential reactions that allow for precise control over the final product.

Exploration of "One-Pot" Reductive Cyclization Pathways

The strategic positioning of the nitro and hydroxyl groups on the this compound scaffold makes it an ideal candidate for "one-pot" reductive cyclization reactions. This approach streamlines the synthesis of heterocyclic compounds by combining multiple reaction steps into a single procedure without isolating intermediates. The process typically begins with the reduction of the nitro group to an amine. For instance, the nitro group can be selectively reduced to an amino group using agents like hydrogen gas with a palladium catalyst, yielding ethyl 3-amino-4-hydroxybenzoate. This in-situ generated amine is highly reactive and can undergo subsequent intramolecular or intermolecular cyclization, leading to the formation of benzoxazoles and other related heterocyclic systems. The efficiency of this pathway eliminates the need for multiple workup and purification steps, making it an atom-economical and time-saving strategy.

Modular Synthesis of Substituted Nitrobenzoate Derivatives

Modular synthesis allows for the systematic and flexible construction of a library of related compounds from a common core structure. For substituted nitrobenzoates, this often involves modern cross-coupling reactions that can append various substituents to the aromatic ring. Methodologies such as the Buchwald-Hartwig amination offer a powerful tool for creating new carbon-nitrogen bonds, enabling the introduction of diverse aryl or alkylamine groups. researchgate.net This approach provides a synthetic route to derivatives that would be difficult to access through traditional methods.

Furthermore, the core structure can be elaborated prior to or after the key nitration and esterification steps. For example, derivatives like ethyl 4-benzoyl-3-hydroxy-5-nitrobenzoate and ethyl 3-hydroxy-4-(4'-methylbenzoyl)-5-nitrobenzoate are prepared from their corresponding substituted benzoic acids, demonstrating how different modules (in this case, benzoyl groups) can be incorporated into the final structure. prepchem.comprepchem.com This modularity is essential for creating a range of analogs for structure-activity relationship (SAR) studies in medicinal and materials chemistry.

Nucleophilic Substitution and Derivatization Strategies

The functional groups of this compound provide multiple handles for derivatization through nucleophilic substitution. The electron-withdrawing effect of the nitro group activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) reactions. The hydroxyl group, for instance, can be targeted for various transformations.

Etherification : The phenolic hydroxyl can be alkylated to form ethers. The Mitsunobu reaction, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), allows for the introduction of various alkyl groups.

Substitution of the Hydroxyl Group : Under specific conditions, the hydroxyl group can be converted into a better leaving group and subsequently replaced by nucleophiles such as amines. For example, reaction with cyclohexylamine (B46788) in the presence of a base can yield products like ethyl 4-(cyclohexylamino)-3-nitrobenzoate.

These strategies are summarized in the table below.

Reaction Type Reagents Functional Group Targeted Resulting Derivative Reference
EtherificationAlcohols, Triphenylphosphine, DIADHydroxyl (-OH)O-alkylated ethers
Amination (SNAr)Amines (e.g., cyclohexylamine), Triethylamine (B128534)Hydroxyl (-OH)N-substituted amines

These derivatization pathways are crucial for modifying the molecule's physical and chemical properties, such as solubility, stability, and biological activity.

Anhydrous Conditions and Temperature Control in Nitration

The synthesis of this compound itself is typically achieved through the electrophilic nitration of its precursor, ethyl 4-hydroxybenzoate (a compound also known as ethylparaben). The control of reaction conditions during this step is paramount to achieving high yield and regioselectivity. The hydroxyl group is a strong activating ortho-, para-director, while the ethyl ester is a deactivating meta-director. To ensure the nitro group is introduced at the desired position (ortho to the hydroxyl and meta to the ester), precise control is necessary.

The importance of temperature and anhydrous conditions cannot be overstated. Nitration reactions are highly exothermic, and improper temperature control can lead to the formation of unwanted byproducts, including dinitrated species or isomers resulting from nitration at other positions. rsc.org Performing the reaction at low temperatures helps to manage the reaction rate and improve selectivity. Furthermore, the presence of water can affect the concentration and reactivity of the nitrating agent (often a mixture of nitric acid and sulfuric acid), potentially leading to side reactions or lower yields. rsc.org The use of anhydrous conditions is therefore standard practice.

Specialized nitrating systems, such as cerium(IV) ammonium nitrate (CAN) in acetic acid, can also be employed to achieve selective nitration under milder conditions.

Key parameters for the successful nitration of ethyl 4-hydroxybenzoate are outlined below.

Parameter Importance Rationale Reference
Temperature Control HighPrevents formation of multiple isomers and dinitrated byproducts; manages exothermic nature of the reaction. rsc.org
Anhydrous Conditions HighMaintains the concentration and reactivity of the nitrating agent; avoids undesirable side reactions. rsc.org
Choice of Nitrating Agent Moderate to HighAffects regioselectivity and reaction conditions (e.g., fuming nitric acid vs. CAN).

By carefully managing these factors, chemists can optimize the synthesis of the target compound, ensuring a high-purity product suitable for subsequent transformations.

Chemical Reactivity and Derivatization Studies of Ethyl 4 Hydroxy 3 Nitrobenzoate

Reduction Chemistry of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a key functional group for derivatization, primarily through its reduction to an amino group, which then serves as a precursor for a wide range of subsequent reactions.

Catalytic Hydrogenation to Amino Derivatives

The reduction of the nitro group in ethyl 4-hydroxy-3-nitrobenzoate to form ethyl 4-amino-3-hydroxybenzoate is a common and crucial transformation. This is typically achieved through catalytic hydrogenation. This process involves the use of hydrogen gas in the presence of a metal catalyst. The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Commonly employed catalysts for this transformation include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out in a solvent such as ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The process is known as a powerful and widely applied methodology in the chemical industry for converting nitroaromatic compounds into their corresponding aniline (B41778) derivatives. researchgate.net

CatalystReducing AgentSolventProduct
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)EthanolEthyl 4-amino-3-hydroxybenzoate
Raney NickelHydrogen Gas (H₂)EthanolEthyl 4-amino-3-hydroxybenzoate
Indium/Ammonium (B1175870) Chloride-Aqueous EthanolEthyl 4-aminobenzoate*

*Data for the reduction of the related compound ethyl 4-nitrobenzoate.

Reductive Cyclization for Heterocyclic Formation

The product of the nitro group reduction, ethyl 4-amino-3-hydroxybenzoate, is an ortho-aminophenol derivative. The proximate amino and hydroxyl groups are ideally positioned for subsequent intramolecular or intermolecular cyclization reactions to form various heterocyclic systems. One of the most significant applications is the synthesis of benzimidazoles and benzoxazoles, which are important scaffolds in medicinal chemistry. researchgate.netthieme-connect.com

In a one-pot synthesis, the ortho-nitroaniline precursor can be reduced in the presence of an aldehyde or its equivalent. organic-chemistry.org The in-situ generated ortho-phenylenediamine intermediate then condenses with the aldehyde, and a subsequent oxidative cyclization yields the 2-substituted benzimidazole. Various reducing agents can be employed, with sodium dithionite (B78146) (Na₂S₂O₄) being a mild and effective option. organic-chemistry.org Alternatively, catalytic hydrogenation with Pd/C can be used in conjunction with a co-catalyst like montmorillonite (B579905) K-10 to facilitate the one-pot synthesis of benzimidazoles from o-nitroanilines and aldehydes. thieme-connect.com

Similarly, if the reduction is followed by reaction with a suitable one-carbon synthon (like a carboxylic acid or its derivative), benzoxazole (B165842) derivatives can be formed through the cyclization of the amino and hydroxyl groups.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can participate in various reactions, including nucleophilic substitution and etherification. Its reactivity is influenced by the electron-withdrawing nitro group situated ortho to it.

Nucleophilic Substitution Reactions

While the hydroxyl group is generally a poor leaving group, its displacement in aromatic systems can be facilitated by the presence of strong electron-withdrawing groups at the ortho and para positions. nih.gov In the case of this compound, the ortho-nitro group activates the ring for nucleophilic aromatic substitution (SNAr).

The reaction proceeds via the addition of a nucleophile to the carbon atom bearing the hydroxyl group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, stabilizing the intermediate. Subsequent departure of the hydroxide (B78521) or phenoxide ion regenerates the aromatic ring, resulting in the substituted product. For instance, the hydroxyl group can be displaced by amines, such as cyclohexylamine (B46788), in the presence of a base like triethylamine (B128534) in a solvent like tetrahydrofuran (B95107) (THF), to yield the corresponding N-substituted derivative.

Etherification via Mitsunobu Reactions

A standard method for the etherification of the phenolic hydroxyl group is the Mitsunobu reaction. thieme-connect.comlibretexts.org This reaction allows for the conversion of an alcohol into various other functional groups, including ethers, under mild conditions. thieme-connect.com The reaction typically involves an alcohol, a nucleophile (in this case, the phenolic hydroxyl group of a different molecule or an external alcohol), a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). thieme-connect.comlibretexts.org

The reaction mechanism involves the activation of the alcohol by the phosphine and azodicarboxylate to form an alkoxyphosphonium salt. This intermediate then undergoes an SN2 reaction with the nucleophile, resulting in the formation of the ether with an inversion of stereochemistry at the alcohol carbon. libretexts.org For the etherification of the hydroxyl group of this compound, it acts as the acidic component (pronucleophile) that attacks the activated alcohol.

ReagentRoleExample
Triphenylphosphine (PPh₃)Phosphine reductant-
Diethyl azodicarboxylate (DEAD)Azodicarboxylate oxidant-
Diisopropyl azodicarboxylate (DIAD)Azodicarboxylate oxidant-
Alcohol (R-OH)Substrate to be alkylated2-(dimethylamino)propan-1-ol

Ester Moiety Transformations

The ethyl ester group of the molecule can undergo several classical transformations, such as hydrolysis, transesterification, and amidation, to provide other useful derivatives.

The hydrolysis of the ester to the corresponding carboxylic acid, 4-hydroxy-3-nitrobenzoic acid, can be achieved under either acidic or basic conditions. libretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org Base-promoted hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. libretexts.org It involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide, which yields the carboxylate salt.

Transesterification, the conversion of one ester to another, can be performed by reacting this compound with a different alcohol in the presence of an acid or base catalyst.

Furthermore, the ester can be converted into an amide via aminolysis. chemguide.co.uk This reaction involves heating the ester with ammonia (B1221849) or a primary or secondary amine. The direct amidation of esters can also be accomplished using strong bases like n-butyllithium (n-BuLi), although the presence of a nitro group can sometimes lead to side reactions under these highly basic conditions. libretexts.org

Hydrolysis and Transesterification Reactions

The ethyl ester functional group of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 4-hydroxy-3-nitrobenzoic acid and ethanol. This transformation is typically catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base like sodium hydroxide, the reaction proceeds via a nucleophilic acyl substitution mechanism. The rate of alkaline hydrolysis of ethyl benzoates is significantly influenced by substituents on the aromatic ring. For instance, the presence of an electron-withdrawing nitro group, as seen in ethyl p-nitrobenzoate, accelerates the rate of hydrolysis compared to the unsubstituted ethyl benzoate (B1203000). chempedia.info This is due to the stabilization of the negatively charged transition state. The reaction typically proceeds readily in aqueous or aqueous-alcoholic solutions at room or slightly elevated temperatures.

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction requires heating the ester in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in an aqueous medium. The equilibrium nature of the reaction means that a large excess of water is needed to drive the reaction toward the carboxylic acid product.

Transesterification is another key reaction of the ester group, where the ethyl group is exchanged for a different alkyl group from another alcohol. This reaction is also typically acid or base-catalyzed. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would lead to the formation of Mthis compound. The reaction is reversible, and conditions can be manipulated (e.g., by using a large excess of the new alcohol) to favor the desired product. scirp.org

ReactionReagents and ConditionsProduct
Ester Hydrolysis 1. NaOH (aq), Heat2. H₃O⁺ (workup)4-hydroxy-3-nitrobenzoic acid
Transesterification R-OH, Acid or Base catalyst, HeatAlkyl 4-hydroxy-3-nitrobenzoate

This compound as a Building Block in Complex Organic Synthesis

The distinct functional groups on this compound can be selectively modified, making it a versatile scaffold for constructing more complex molecules. The primary reaction pathways involve the reduction of the nitro group, hydrolysis or amidation of the ester, and reactions at the phenolic hydroxyl group.

The most prominent transformation is the reduction of the nitro group to an amino group. This reaction is fundamental as it converts the molecule into an aminobenzoate derivative, which is a precursor for a wide array of target molecules. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. google.com Alternative methods, developed to avoid the hazards of compressed hydrogen gas, utilize reducing agents like indium metal in the presence of ammonium chloride. orgsyn.org The resulting amine, Ethyl 3-amino-4-hydroxybenzoate, possesses a nucleophilic amino group that can undergo diazotization, acylation, and alkylation, further expanding its synthetic utility.

Precursor for Pharmaceutical Intermediates

The structure of this compound is embedded in various molecules of pharmaceutical interest. Its primary role is as a precursor to 3-amino-4-hydroxybenzoic acid and its esters, which are key intermediates in medicinal chemistry. google.com

The reduction of this compound yields Ethyl 3-amino-4-hydroxybenzoate. sigmaaldrich.com This product and its isomers are valuable building blocks. For instance, the parent acid, 4-hydroxy-3-nitrobenzoic acid, can be reduced to 3-amino-4-hydroxybenzoic acid, a crucial monomer for the synthesis of high-performance AB polybenzoxazoles, which are polymers known for their exceptional thermal stability. google.com

The related compound, ethyl 4-nitrobenzoate, serves as a semi-product in the chemical-pharmaceutical industry for producing local anesthetics like novocaine (procaine) and benzocaine, following the reduction of its nitro group. scirp.orgorgsyn.org By analogy, this compound provides a pathway to substituted aminobenzoate structures that are scaffolds for various therapeutic agents.

Precursor CompoundTransformationIntermediatePotential Application Area
This compoundNitro Group ReductionEthyl 3-amino-4-hydroxybenzoateSynthesis of complex pharmaceutical molecules
4-hydroxy-3-nitrobenzoic acidNitro Group Reduction3-amino-4-hydroxybenzoic acidMonomer for specialty polymers (Polybenzoxazoles) google.com

Synthetic Scaffold for Agrochemicals

The 4-hydroxy-3-nitrobenzoic acid framework is a recognized intermediate in the production of agrochemicals, particularly pesticides. google.com The reactivity of the functional groups allows for the incorporation of this scaffold into more complex structures with desired biological activities. For example, the core structure can be used to synthesize complex thiazole (B1198619) derivatives, a class of compounds known to exhibit a range of biological activities. A patent describes a process for preparing ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, demonstrating the utility of the nitrated hydroxyphenyl moiety in building heterocyclic systems relevant to the agrochemical industry. google.com The synthesis of such derivatives highlights how this compound can serve as a starting point for creating novel compounds with potential applications as herbicides, fungicides, or insecticides.

Application in Dye and Pigment Synthesis

The molecular structure of this compound contains the essential features of a dye precursor. The nitro group (—NO₂) acts as a chromophore (a color-bearing group), while the hydroxyl group (—OH) functions as an auxochrome (a group that modifies the color and enhances affinity to a substrate). The parent compound, 4-hydroxy-3-nitrobenzoic acid, is explicitly mentioned as a valuable intermediate for the production of dyes. google.com

A common route in dye synthesis involves the reduction of the nitro group to an amino group (—NH₂). The resulting amine, Ethyl 3-amino-4-hydroxybenzoate, can then be subjected to diazotization (reaction with nitrous acid) to form a diazonium salt. This highly reactive intermediate can then be coupled with various aromatic compounds (coupling components) to produce a vast range of azo dyes, which constitute the largest class of synthetic colorants. Furthermore, related structures like 3-nitro-4-hydroxyethylaminophenol serve as intermediates for high-end phenolic hair dyes, underscoring the importance of the 4-hydroxy-3-nitrophenyl scaffold in the colorant industry. google.com

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Solid-State Structure

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and its packing within the crystal lattice.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a powerful analytical technique that allows for the unambiguous determination of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can construct an electron density map and, from that, a detailed model of the molecular and crystal structure.

The analysis of a structurally similar compound, Ethyl (E)-4-[(4-hydroxy-3-methoxy-5-nitrobenzylidene)amino]benzoate, reveals key bond angle and torsion angle features that are likely to be present in Ethyl 4-hydroxy-3-nitrobenzoate. In the Schiff base, the geometry around the benzene (B151609) rings is, as expected, largely planar. The bond angles within the aromatic rings are anticipated to be close to the ideal 120° for sp² hybridized carbon atoms, with minor deviations due to the electronic effects of the substituents.

Table 1: Expected Bond and Torsion Angles in this compound based on Analogous Structures

ParameterExpected Value/Range
C-C-C (in benzene ring)~120°
O-N-O (in nitro group)~125°
C-C-O (ester)~110-115°
C-O-C (ester)~115-120°
Dihedral Angle (Benzene Ring - Nitro Group)Small, likely < 10°

Note: The data in this table is predictive and based on the analysis of structurally similar compounds.

The degree of planarity of the this compound molecule is influenced by the electronic interplay between the hydroxyl, nitro, and ethyl carboxylate substituents. The benzene ring itself provides a rigid, planar core. However, the substituents can rotate around their single bonds to the ring.

In the case of the Schiff base analog, the dihedral angle between the two benzene rings is 31.90(12)°, indicating a significant deviation from co-planarity. researchgate.net For this compound, the key conformational flexibility lies in the orientation of the ethyl ester group relative to the benzene ring. While resonance with the aromatic ring would favor a more planar arrangement, steric interactions may lead to a twisted conformation. The presence of an intramolecular hydrogen bond between the hydroxyl group and an oxygen atom of the nitro group would enforce a more planar conformation for that portion of the molecule, forming a stable six-membered ring motif.

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions. These interactions, though individually weak, collectively determine the stability and physical properties of the crystal.

Hydrogen bonds are among the strongest and most directional intermolecular forces. In the crystal structure of this compound, several types of hydrogen bonds are expected to play a crucial role.

O–H···O Hydrogen Bonds: The phenolic hydroxyl group is a potent hydrogen bond donor. It is highly likely to form strong hydrogen bonds with either the oxygen atoms of the nitro group or the carbonyl oxygen of the ester group on neighboring molecules. In the crystal structure of the related Schiff base, molecules are linked by pairs of O–H···O hydrogen bonds, forming inversion dimers. researchgate.net A similar dimeric motif is plausible for this compound.

Intramolecular O–H···O Hydrogen Bond: As mentioned earlier, an intramolecular hydrogen bond between the hydroxyl group at position 4 and an oxygen of the nitro group at position 3 is highly probable. This would create a stable S(6) ring motif, a common feature in ortho-substituted phenols. This intramolecular interaction would significantly influence the molecule's conformation and its ability to form intermolecular hydrogen bonds.

Table 2: Plausible Hydrogen Bonding Interactions in the Crystal Structure of this compound

Donor-H···AcceptorTypeExpected Role in Crystal Packing
O-H···O (nitro/ester)IntermolecularFormation of dimers or chains
C-H (aromatic)···O (nitro/ester)IntermolecularLinking of primary structural motifs
O-H···O (nitro)IntramolecularPlanarization of the molecule, formation of an S(6) ring

Note: This table represents potential interactions based on the functional groups present and data from analogous structures.

In addition to hydrogen bonding, π-stacking interactions between the electron-rich aromatic rings are anticipated to play a role in the crystal lattice stability of this compound. These interactions arise from the attractive forces between the π-electron clouds of adjacent benzene rings. The presence of both electron-donating (hydroxyl) and electron-withdrawing (nitro, ester) groups on the benzene ring can lead to offset or slipped-stack arrangements to optimize electrostatic interactions. While no specific data on π-stacking for the title compound was found, in related nitro-substituted aromatic structures, these interactions are often observed to contribute to the formation of stacked columnar or herringbone packing motifs, further stabilizing the three-dimensional crystal structure.

Graph Set Analysis for Hydrogen Bond Motifs (e.g., R₂²(8))

Hydrogen bonding plays a critical role in defining the supramolecular architecture of crystalline solids. Graph-set analysis is a powerful method based on graph theory used to systematically describe and categorize the patterns of hydrogen bonds in a crystal lattice. nih.govbgu.ac.il This method identifies motifs by considering molecules as nodes and hydrogen bonds as the lines connecting them.

In the solid state, molecules of this compound are expected to form distinct hydrogen-bonding patterns. The presence of both a hydroxyl group (a hydrogen-bond donor) and carbonyl and nitro groups (hydrogen-bond acceptors) allows for the formation of robust intermolecular connections. A common and stable motif found in molecules with similar functionalities is the centrosymmetric dimer, which can be described by the R₂²(8) graph-set notation. researchgate.net This notation indicates a ring (R) motif formed by two hydrogen-bond donors and two acceptors, enclosing a total of 8 atoms. In the case of this compound, this would likely involve the hydroxyl group of one molecule hydrogen bonding to the carbonyl oxygen of a second, symmetrically-related molecule.

While specific crystallographic studies detailing the graph-set analysis of this compound are not extensively available in the surveyed literature, the principles of graph-set theory provide a framework for predicting its supramolecular assembly. researchgate.netnih.gov The formation of such dimers and other potential motifs, like chains or sheets, significantly influences the compound's physical properties, including its melting point and solubility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

The ¹H and ¹³C NMR spectra exhibit characteristic signals corresponding to the ethyl group, the aromatic ring protons, and the carbons within the molecule. While a fully assigned spectrum for this compound is not uniformly presented across all databases, data from analogous compounds and general principles allow for reliable assignments. For instance, the spectrum of the related compound ethyl 4-hydroxybenzoate (B8730719) shows distinct signals for the ethyl group and the aromatic protons. chegg.com Similarly, data for methyl 3-hydroxy-4-nitrobenzoate provides insight into the shifts influenced by the nitro and hydroxyl groups on the benzene ring. nih.gov

The expected chemical shifts for this compound are summarized in the tables below.

¹H NMR Chemical Shift Assignments

Protons Multiplicity Chemical Shift (δ, ppm)
CH₃ (Ethyl) Triplet ~1.3-1.4
CH₂ (Ethyl) Quartet ~4.3-4.4
Ar-H (ortho to OH) Doublet ~7.2-7.3
Ar-H (ortho to COOR) Doublet of Doublets ~8.1-8.2
Ar-H (ortho to NO₂) Doublet ~8.6-8.7

¹³C NMR Chemical Shift Assignments

Carbon Atom Chemical Shift (δ, ppm)
CH₃ (Ethyl) ~14
CH₂ (Ethyl) ~62
Aromatic C-H ~118-132
Aromatic C-COOR ~125
Aromatic C-OH ~155
Aromatic C-NO₂ ~138

Note: The chemical shifts are approximate and can vary based on solvent and concentration.

The choice of solvent can significantly influence NMR chemical shifts, particularly for protons involved in hydrogen bonding, such as the hydroxyl (O-H) proton. In aprotic solvents like chloroform-d (B32938) (CDCl₃), the O-H proton signal is typically sharper and appears at a lower field compared to its position in protic or hydrogen-bond accepting solvents like DMSO-d₆. In DMSO-d₆, the solvent molecules actively hydrogen-bond with the solute's O-H group, leading to a downfield shift and often broader signal. Aromatic proton shifts can also experience minor changes due to solvent-solute interactions that alter the electronic environment of the benzene ring. Discrepancies in reported carbonyl carbon shifts in similar esters (ranging from 165–172 ppm) can often be attributed to such solvent effects.

This compound can exhibit conformational flexibility, primarily due to the rotation around the C-O single bonds of the ester group and the C-N bond of the nitro group. NMR spectroscopy, particularly variable-temperature studies, can be used to investigate the energy barriers for these rotations. The nitro group in similar compounds has been observed to be slightly twisted out of the plane of the benzene ring. nih.gov

While significant tautomerism (e.g., keto-enol) is not expected to be a dominant feature for this molecule under normal conditions, intramolecular hydrogen bonding between the phenolic hydroxyl group and an oxygen atom of the adjacent nitro group could occur. This interaction would stabilize a particular conformation and influence the chemical shifts of the involved proton and adjacent carbons. Such an intramolecular bond would create a six-membered ring, often referred to as an S(6) motif in graph-set terminology, which can be detected through specific NMR correlations and chemical shift analysis. nih.gov

Vibrational Spectroscopy: FT-IR Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nist.gov The NIST Gas-Phase Infrared Database provides a reference spectrum for this compound. nist.gov The primary vibrational modes are detailed below.

Key FT-IR Absorption Bands for this compound

Functional Group Vibration Type Wavenumber (cm⁻¹) Intensity
O-H (Phenol) Stretching ~3200-3600 Strong, Broad
C-H (Aromatic) Stretching ~3000-3100 Medium
C-H (Aliphatic) Stretching ~2850-3000 Medium
C=O (Ester) Stretching ~1720-1740 Strong
NO₂ (Nitro) Asymmetric Stretching ~1520-1560 Strong
C=C (Aromatic) Stretching ~1450-1600 Medium-Weak
NO₂ (Nitro) Symmetric Stretching ~1335-1355 Strong

The broadness of the O-H stretching band is indicative of hydrogen bonding. pressbooks.pub The strong absorption for the ester carbonyl (C=O) is a prominent feature in the spectrum. libretexts.org The two distinct, strong bands for the nitro group (asymmetric and symmetric stretching) are definitive identifiers for this functionality. researchgate.net Cross-referencing these key absorptions provides unambiguous confirmation of the compound's structure.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental formula of a compound. For this compound, both high-resolution and soft ionization techniques have been pivotal in confirming its identity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of a compound's molecular formula. The molecular formula of this compound is C₉H₉NO₅. uni.lu The theoretical monoisotopic mass of the neutral molecule is 211.04807 Da. uni.lu

Experimental analysis using HRMS with electrospray ionization (ESI) in positive mode detects the protonated molecule, [M+H]⁺. A study reported the experimental mass-to-charge ratio (m/z) for this ion, which was in excellent agreement with the calculated value, thus confirming the molecular formula. rsc.org

Table 1: HRMS Data for the Protonated Ion of this compound

Adduct Molecular Formula Calculated m/z Found m/z Source
[M+H]⁺ C₉H₁₀NO₅⁺ 212.0553 212.0554 rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Support

Electrospray Ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, allowing for the observation of the molecular ion and its adducts. This method is crucial for confirming the molecular weight of thermally sensitive molecules like this compound. In positive ion mode, the most commonly observed species is the protonated molecule ([M+H]⁺), as confirmed by HRMS analysis. rsc.org

Theoretical predictions suggest that other adducts, such as those formed with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), could also be detected depending on the solvent system and additives used during the analysis. uni.lu In negative ion mode, the deprotonated molecule ([M-H]⁻) would be the primary species expected. uni.lu The observation of these characteristic adducts in an ESI-MS spectrum provides strong supporting evidence for the compound's molecular weight of 211.17 g/mol . uni.lursc.org

Table 2: Predicted ESI-MS Adducts of this compound

Adduct Ion Type Predicted m/z
[M+H]⁺ Positive 212.05535
[M+Na]⁺ Positive 234.03729
[M+NH₄]⁺ Positive 229.08189
[M-H]⁻ Negative 210.04079

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy

UV-Vis and Photoluminescence spectroscopy are used to investigate the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light associated with electronic transitions, while PL spectroscopy measures the light emitted by a molecule after it absorbs light.

Electronic Absorption Spectrum Analysis

The electronic absorption spectrum of a molecule is dictated by its chromophores—the parts of the molecule that absorb light. This compound possesses a substituted benzene ring, which includes a nitro group (-NO₂) and a carboxylate ester group (-COOEt). These groups, conjugated with the aromatic ring, act as powerful chromophores. Consequently, the molecule is expected to exhibit strong absorption bands in the ultraviolet region of the electromagnetic spectrum. However, specific experimental data detailing the absorption maxima (λmax) for this compound in various solvents are not extensively reported in the surveyed scientific literature.

Photoluminescence Emission Studies

Photoluminescence (PL) is the emission of light from a substance that has absorbed electromagnetic radiation. This phenomenon, which includes fluorescence and phosphorescence, is characteristic of molecules with suitable electronic structures. For this compound, there are no available reports of photoluminescence emission studies in the reviewed literature. It is noteworthy that many nitroaromatic compounds are known to be non-fluorescent or only weakly fluorescent, as the nitro group often provides an efficient pathway for non-radiative de-excitation, which quenches potential emission.

Solvent-Dependent HOMO-LUMO Energy Gap Investigations

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that relates to a molecule's electronic transitions and reactivity. This energy gap can be influenced by the polarity of the surrounding solvent, a phenomenon known as solvatochromism. Such investigations, often carried out using a combination of UV-Vis spectroscopy in different solvents and supported by computational methods like Density Functional Theory (DFT), provide insight into the molecule's electronic structure. For this compound, specific experimental or computational studies focusing on solvent-dependent HOMO-LUMO energy gap investigations have not been reported in the available literature.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric analysis of this compound would be expected to reveal a multi-stage decomposition process characteristic of nitroaromatic compounds. The initial weight loss would likely correspond to the loss of the ethyl group from the ester moiety, followed by the decarboxylation and subsequent decomposition of the nitro-substituted benzene ring at higher temperatures. For related nitrobenzoate compounds, decomposition temperatures have been noted to be above 250°C, suggesting significant thermal stability. The presence of strong intermolecular hydrogen bonds may contribute to this stability. A hypothetical TGA curve would illustrate the percentage of weight loss as a function of increasing temperature, with distinct steps indicating the different stages of decomposition.

Hypothetical TGA Data for this compound

Temperature Range (°C) Weight Loss (%) Probable Lost Fragment
250-300 ~21.3% Ethoxy group (-OCH2CH3)
300-400 ~20.8% Carboxyl group (-COO)

Note: This table is hypothetical and based on the expected decomposition of the molecule. Actual experimental data is required for confirmation.

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC)

Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) would provide insights into the thermal transitions of this compound, such as melting and decomposition. A typical DSC thermogram would exhibit an endothermic peak corresponding to the melting point of the compound. For comparison, the non-nitrated analog, ethyl 4-hydroxybenzoate, has a reported melting point of 123°C. The introduction of the nitro group and the potential for intermolecular hydrogen bonding would likely influence the melting point of this compound.

Following the melting, an exothermic region would be anticipated in the DSC/DTA curve, indicating the onset and progression of thermal decomposition. The energy released during this decomposition is a measure of the compound's thermal hazard potential. For other nitroaromatic compounds, sharp exothermic peaks are common, signifying rapid decomposition once a critical temperature is reached.

Anticipated DSC Data for this compound

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Melting (Endotherm) Data not available Data not available Data not available

Note: This table is a template for expected data. Specific values can only be populated through experimental analysis.

Without direct experimental data, a definitive characterization of the thermal properties of this compound remains speculative. The information presented is based on the established thermal behavior of analogous chemical structures.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is widely employed for its balance of accuracy and computational efficiency in predicting various molecular properties. nih.gov Calculations are often performed using specific functionals, like B3LYP, paired with a basis set such as 6-311++G(d,p), to model the molecule's behavior. researchgate.netscirp.orgresearchgate.net

Geometry Optimization and Molecular Structure Prediction

Geometry optimization is a fundamental computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researchgate.net For derivatives of benzoic acid, DFT calculations are used to predict key structural parameters, including bond lengths and the angles between bonds. nih.govresearchgate.net In a related compound, 4-methyl-3-nitrobenzoic acid, DFT calculations revealed a non-planar orientation of the carboxylic acid group relative to the benzene (B151609) ring, a structural feature that can influence the molecule's crystal packing and interactions. researchgate.net The optimization process for Ethyl 4-hydroxy-3-nitrobenzoate would similarly calculate the spatial coordinates of each atom to find the equilibrium geometry, providing a detailed prediction of its molecular shape.

Table 1: Predicted Geometrical Parameters for Benzoic Acid Derivatives from DFT Calculations Note: This table presents representative data for similar structures as a direct optimized geometry for this compound is not available in the provided sources. The data is based on findings for 4-methyl-3-nitrobenzoic acid. researchgate.net

ParameterBond/AnglePredicted Value (B3LYP/6-311++G)
Bond LengthC-C (ring)~1.39 Å
C-O (hydroxyl)~1.36 Å
C-N (nitro)~1.47 Å
N-O (nitro)~1.23 Å
C=O (ester)~1.21 Å
C-O (ester)~1.35 Å
Bond AngleC-C-C (ring)~120°
C-C-O (hydroxyl)~118°
C-C-N (nitro)~120°
O-N-O (nitro)~124°
O=C-O (ester)~125°

Vibrational Mode Analysis and Spectroscopic Property Prediction

Vibrational analysis computationally predicts the frequencies of molecular vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. scirp.org By calculating these frequencies, specific vibrational modes, such as stretching, bending, and wagging of functional groups, can be assigned to the experimental spectral data. rasayanjournal.co.in This comparison between theoretical and experimental spectra helps to confirm the molecular structure and understand the dynamics of its bonds. researchgate.net

For this compound, key predicted vibrations would include the O-H stretch of the hydroxyl group, the asymmetric and symmetric stretches of the NO₂ group, the C=O stretch of the ester, and various C-H and C-C vibrations within the aromatic ring. rasayanjournal.co.innist.gov The National Institute of Standards and Technology (NIST) has compiled reference IR spectra for this compound in the gas phase. nist.gov

Table 2: Representative Vibrational Frequencies for Functional Groups in Substituted Nitrobenzoates Note: This table is based on data from related compounds like 4-methyl-3-nitrobenzoic acid and 4-hydroxy-3-methylbenzoic acid. The values are approximate ranges. scirp.orgrasayanjournal.co.in

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H Stretching3200 - 3550
O-H In-plane Bending1260 - 1440
Nitro (-NO₂)Asymmetric Stretching1500 - 1570
Symmetric Stretching1300 - 1370
Ester (-COOEt)C=O Stretching1690 - 1720
C-O Stretching1250 - 1300
Aromatic RingC-H Stretching3000 - 3100
C=C Stretching1450 - 1600

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.com Conversely, the LUMO is the innermost empty orbital that can accept electrons, and its energy level corresponds to the molecule's electrophilicity. youtube.com

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the tendency to donate electrons (nucleophilicity). Higher energy means stronger donation.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the tendency to accept electrons (electrophilicity). Lower energy means stronger acceptance.
HOMO-LUMO Gap Energy difference between LUMO and HOMO.A small gap suggests high chemical reactivity and low kinetic stability. researchgate.net

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is a valuable tool for predicting how molecules will interact with each other, identifying sites susceptible to electrophilic and nucleophilic attack. libretexts.orgwalisongo.ac.id The map is color-coded: red indicates regions of high electron density and negative electrostatic potential (prone to attack by electrophiles), while blue indicates regions of low electron density and positive electrostatic potential (prone to attack by nucleophiles). researchgate.netresearchgate.net Green and yellow represent areas with intermediate potential. researchgate.net

For this compound, the MEP map would show negative potential (red) around the oxygen atoms of the nitro, hydroxyl, and carbonyl groups, highlighting these as sites for electrophilic interaction. researcher.life Conversely, positive potential (blue) would be expected around the hydroxyl hydrogen and parts of the aromatic ring, indicating sites susceptible to nucleophilic attack. researcher.life

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions are attractive or repulsive forces between molecules that are weaker than covalent bonds but are fundamental to molecular recognition, crystal engineering, and biological processes. numberanalytics.comresearchgate.net These interactions include hydrogen bonds and π-stacking. numberanalytics.commdpi.com

Quantitative Description of Hydrogen Bonds and Pi-Stacking

In the solid state, the arrangement of molecules is governed by a network of non-covalent interactions. A detailed study of the closely related compound, Mthis compound, reveals an extensive network of these forces. researchgate.netmdpi.com The crystal structure is stabilized by twelve distinct hydrogen bonding interactions and two π-stacking interactions, which link the molecules into stacked sheets. researchgate.netmdpi.com

Hydrogen bonds form between the hydroxyl group, the nitro group, and the ester carbonyl group of adjacent molecules. mdpi.com Additionally, π-stacking interactions occur between the aromatic rings of neighboring molecules in a head-to-tail fashion, with centroid-to-centroid distances measured at 3.713 Å and 3.632 Å for the two unique molecules in the asymmetric unit. mdpi.com These interactions are crucial in determining the final crystal lattice of the compound.

Table 4: Non-Covalent Interaction Data in the Crystal Structure of Mthis compound mdpi.com

Interaction TypeDescriptionGeometric ParameterValue
Hydrogen BondO-H···O (Hydroxyl to Carbonyl)Distance~2.7 - 2.9 Å
Hydrogen BondC-H···O (Aromatic C-H to Nitro)Distance~3.2 - 3.4 Å
π-StackingBenzene Ring to Benzene RingCentroid-to-Centroid Distance3.632 Å
π-StackingBenzene Ring to Benzene RingCentroid-to-Centroid Distance3.713 Å

Reactivity and Stability Predictions

The nitro group (-NO₂) is a quintessential electron-withdrawing group, and its presence on the aromatic ring of this compound has a dominant influence on the molecule's reactivity. vaia.comyoutube.com This electron withdrawal occurs through two primary mechanisms: the inductive effect and the resonance effect. libretexts.org

Inductive Effect: Due to the high electronegativity of the nitrogen and oxygen atoms in the nitro group, electron density is pulled away from the benzene ring through the sigma (σ) bond. libretexts.org This effect leads to a general deactivation of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. vaia.com

Resonance Effect: The nitro group can also withdraw electrons from the aromatic ring's pi (π) system. libretexts.org The π electrons from the ring can be delocalized onto the nitro group, which results in a positive charge being distributed across the ring, particularly at the ortho and para positions relative to the nitro group. youtube.com This resonance delocalization further deactivates the ring towards electrophiles.

The combination of these effects makes the aromatic ring of this compound electron-deficient. youtube.com Consequently, the molecule is less reactive towards electrophiles. vaia.com The positions ortho and para to the strongly deactivating nitro group are significantly deactivated, while the meta position is least deactivated. The presence of the activating hydroxyl (-OH) group at position 4 and the deactivating carboxylate group at position 1 further complicates the reactivity profile, which can be precisely modeled using computational methods. unam.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comijirset.com While specific QSAR models for this compound are not extensively documented, the principles of QSAR are widely applied to nitroaromatic compounds to predict their biological activities, such as toxicity and antimicrobial effects. mdpi.comnih.gov

QSAR models are developed to predict the biological activities of new or untested compounds, including nitroaromatics. nih.gov These models are built using a "training set" of molecules with known activities. ijirset.com For nitroaromatic compounds, QSAR studies have been successfully used to predict various biological endpoints, including:

Mutagenicity: Many nitroaromatic compounds are known to be mutagenic. QSAR models have been developed to predict the mutagenic potential of these compounds against strains like Salmonella typhimurium. nih.govnih.gov These models can help in the early-stage hazard assessment of compounds like this compound.

Antibacterial Activity: The antibacterial properties of structurally diverse nitroaromatics have been the subject of QSAR studies. researchgate.netlmaleidykla.lt These models can predict the minimum inhibitory concentrations (MICs) against various bacterial strains, such as Staphylococcus aureus and Escherichia coli. researchgate.netimrpress.com

Anticancer and Antimalarial Activity: QSAR has also been employed to understand and predict the anticancer and antimalarial activities of certain nitro-containing heterocyclic compounds. ui.ac.idui.ac.idnih.gov

The predictive power of these models relies on the selection of appropriate molecular descriptors and statistical methods, such as multiple linear regression (MLR) and machine learning algorithms. nih.govnih.gov

The development of robust QSAR models depends on the identification of molecular descriptors that are highly correlated with the biological activity of interest. mdpi.com For nitroaromatic compounds, a variety of descriptors have been found to be significant:

Electronic Descriptors: These descriptors are related to the electronic structure of the molecule.

Energies of Frontier Molecular Orbitals (EHOMO and ELUMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. ELUMO, in particular, often correlates with the mutagenicity and toxicity of nitroaromatics, as it relates to the molecule's ability to accept an electron, a key step in their mechanism of toxicity. mdpi.com

LUMO-HOMO Energy Gap: This descriptor is an indicator of the chemical hardness and reactivity of a molecule. researchgate.net

Dipole Moment (μ): The dipole moment can influence a compound's solubility and its ability to interact with biological targets. ui.ac.id

Atomic Net Charges (q): The charges on specific atoms can be important for electrostatic interactions with receptors. ui.ac.id

Topological and Geometrical Descriptors: These descriptors describe the size, shape, and connectivity of the molecule.

Molecular Weight and van der Waals Volume: These can be related to the steric fit of a molecule in a receptor binding site. researchgate.net

Polar Surface Area (PSA): This descriptor is often used to predict the transport properties of a molecule, such as its ability to cross cell membranes. researchgate.net

Number of Hydrogen Bond Acceptors/Donors: These are important for specific interactions with biological macromolecules. researchgate.net

Hydrophobicity Descriptors:

Log P (Octanol/Water Partition Coefficient): This descriptor measures the lipophilicity of a compound, which is critical for its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.comui.ac.id

The following table summarizes some of the key molecular descriptors used in QSAR studies of nitroaromatic compounds and their relevance.

Descriptor CategorySpecific DescriptorRelevance to Biological Activity
Electronic ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Relates to electron affinity and potential for bioreduction, a key step in the toxicity of many nitroaromatics. mdpi.com
EHOMO (Energy of Highest Occupied Molecular Orbital)Relates to the electron-donating ability of the molecule. mdpi.com
LUMO-HOMO Energy GapIndicator of chemical reactivity and stability. researchgate.net
Dipole Moment (μ)Influences solubility and interactions with polar biological targets. ui.ac.id
Topological Polar Surface Area (PSA)Predicts membrane permeability and transport properties. researchgate.net
Molecular WeightInfluences steric interactions with binding sites. researchgate.net
Hydrophobicity Log PMeasures lipophilicity, affecting ADME properties. mdpi.comui.ac.id

Biological Activities and Mechanistic Investigations

Antioxidant Activity and Oxidative Stress Modulation

There is currently no specific scientific data available from the conducted searches detailing the antioxidant activities of Ethyl 4-hydroxy-3-nitrobenzoate.

No research findings were identified that investigate the effect of this compound on glutathione (B108866) levels.

Specific studies on the modulation of antioxidant enzymes such as superoxide (B77818) dismutase or glutathione peroxidase by this compound are not present in the available literature.

The mechanisms by which this compound may scavenge free radicals have not been elucidated in published research.

Cytoprotective Effects

There is a lack of specific research on the cytoprotective effects of this compound.

No studies were found that specifically examine the role of this compound in protecting cells from damage induced by hypoxia.

Information regarding the impact of this compound on cell viability and protein oxidation is not available in the current body of scientific literature.

Antimicrobial Activity

The antimicrobial properties of this compound and related compounds have been a subject of scientific inquiry, particularly concerning their potential to combat drug-resistant bacterial strains.

Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication and are validated targets for antibacterial drugs. Novel bacterial topoisomerase inhibitors (NBTIs) represent a promising class of antibacterial agents that target these enzymes. While direct studies on this compound are limited, its structural features are similar to some known antibacterial agents, suggesting a potential, though unconfirmed, mechanism of action involving the inhibition of bacterial topoisomerases. These NBTIs work by inhibiting the supercoiling activity of DNA gyrase and the decatenation activity of topoisomerase IV. nih.gov

Acinetobacter baumannii and Pseudomonas aeruginosa are significant opportunistic pathogens known for causing nosocomial infections and exhibiting multidrug resistance. Research into compounds that can effectively inhibit these bacteria is crucial. While specific minimum inhibitory concentration (MIC) data for this compound against these strains is not extensively documented in publicly available literature, related compounds have been investigated. For instance, 3-hydroxybenzoic acid, a structurally related compound, has been shown to disrupt biofilm formation in clinical isolates of A. baumannii. nih.gov Studies on other novel compounds have demonstrated varying levels of activity against these resistant pathogens, highlighting the ongoing search for effective treatments.

Table 1: Antibacterial Activity of a Related Compound Against Acinetobacter baumannii

Compound Bacterial Strain Effect Concentration
3-Hydroxybenzoic acid A. baumannii LSAB-04 61.22% reduction in biofilm formation 0.078 mg/mL

Source: European Journal of Clinical Microbiology & Infectious Diseases, 2025. nih.gov

Anti-inflammatory Potential

The anti-inflammatory effects of various phenolic compounds are an active area of research, with investigations into their ability to modulate inflammatory pathways.

The inflammatory response is mediated by a variety of signaling molecules, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). Certain natural compounds have been shown to exert anti-inflammatory effects by reducing the levels of these cytokines. For example, compounds such as andrographolide (B1667393) have demonstrated a dose-dependent reduction in the levels of pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6. nih.gov This is often achieved by suppressing key signaling pathways like NF-κB and MAPK. nih.govnih.gov While the direct effect of this compound on pro-inflammatory cytokine production has not been specifically detailed, the study of related phenolic structures provides a basis for potential investigation into its anti-inflammatory activities.

Pharmacological Mechanism of Action Studies

Understanding the specific molecular interactions of a compound is key to elucidating its pharmacological effects.

The biological activity of a compound like this compound is predicated on its interaction with various biological targets, which can include enzymes and cellular receptors. The functional groups on the molecule, such as the nitro and hydroxyl groups on the benzene (B151609) ring, are key determinants of these interactions. It is proposed that the nitro group can be reduced to form reactive intermediates that may interact with cellular components. nih.gov While specific enzyme or receptor targets for this compound have not been definitively identified in the available literature, research on analogous compounds provides insights. For example, some quinazoline (B50416) derivatives have been studied as potential inhibitors of dihydrofolate reductase (DHFR) in A. baumannii. nih.gov The molecular structure of this compound is stabilized by intramolecular hydrogen bonds, which can influence its binding properties with biological macromolecules. nih.gov

Bioreduction of the Nitro Group and Formation of Reactive Intermediates

The biological activities of many nitroaromatic compounds are intrinsically linked to the metabolic reduction of the nitro group. In biological systems, this process can lead to the formation of several reactive intermediates. The generally accepted mechanism for the bioreduction of nitro compounds involves a stepwise process. The nitro group (NO₂) is first reduced to a nitroso (NO) species, which is then further reduced to a hydroxylamino (NHOH) intermediate before the final formation of the amino (NH₂) group.

These intermediates, particularly the nitroso and hydroxylamino species, are highly reactive electrophiles. It is proposed that their toxicity and biological effects stem from their ability to covalently bind to cellular macromolecules like DNA and proteins, leading to cellular damage and potentially cell death. nih.gov One of the most accepted models suggests that when nitro compounds are reduced, they produce toxic intermediates, including nitroso and superoxide species, which can bind to DNA, causing nuclear damage. nih.gov

In the context of this compound, the nitro group can be chemically reduced to an amino group, yielding ethyl 3-amino-4-hydroxybenzoate. This reduction is commonly achieved using reagents such as hydrogen gas with a palladium catalyst or through catalytic hydrogenation. unipr.it While the specific reactive intermediates for this compound are not detailed in available literature, the general pathway of nitro group reduction provides a framework for its potential biological mechanism.

Prolyl Hydroxylase Domain (PHD) Inhibitor Activity

Prolyl Hydroxylase Domain (PHD) enzymes are critical regulators of the hypoxia-inducible factors (HIF), which are central to cellular responses to low oxygen conditions. The inhibition of PHD enzymes can stabilize HIF, a therapeutic strategy for conditions like anemia and ischemia.

Studies have investigated the potential of related benzoate (B1203000) derivatives as PHD inhibitors. Specifically, the positional isomer Ethyl 3-hydroxy-4-nitrobenzoate has been noted for its ability to act as a PHD inhibitor. However, there are no reports in the reviewed scientific literature that specifically confirm or detail Prolyl Hydroxylase Domain (PHD) inhibitor activity for this compound.

Structure-Activity Relationship (SAR) Studies for Derivatives

Influence of Substituent Position and Electronic Effects

The biological and chemical properties of a substituted benzene derivative are highly dependent on the nature and position of its functional groups. In this compound, the interplay between the hydroxyl (-OH), nitro (-NO₂), and ethyl ester (-COOCH₂CH₃) groups dictates its reactivity and potential biological interactions.

The nitro group is a strong electron-withdrawing group, which significantly influences the electron density of the aromatic ring. nih.govbeilstein-journals.org This electronic effect, transmitted through resonance, deactivates the ring towards electrophilic substitution and increases the acidity of the phenolic hydroxyl group. nih.govlearncbse.in The relative positions of these substituents are crucial. For instance, the placement of the nitro group ortho to the hydroxyl group in this compound allows for the possibility of intramolecular hydrogen bonding, which can affect the molecule's conformation and physical properties.

The table below compares this compound with its positional isomer, highlighting how a change in substituent position alters its characteristics.

Compound NameMolecular FormulaKey Structural DifferenceImplied Properties
This compound C₉H₉NO₅Nitro group is at position 3; Hydroxyl group is at position 4.Reduced intramolecular hydrogen bonding compared to the 3-OH isomer, which may alter solubility and reactivity.
Ethyl 3-hydroxy-4-nitrobenzoate C₉H₉NO₅Nitro group is at position 4; Hydroxyl group is at position 3.Enhanced acidity of the hydroxyl group due to the strong electron-withdrawing effect of the para-nitro group.

This comparison underscores the principle that even minor changes in the arrangement of functional groups on the benzene ring can lead to significant differences in chemical behavior and, by extension, biological activity.

Derivatization for Enhanced Biological Activity

This compound serves as a valuable scaffold and starting material in medicinal chemistry for the synthesis of more complex molecules with targeted biological activities. unipr.itrsc.org Its functional groups—the hydroxyl, nitro, and ester moieties—provide reactive sites for chemical modification.

Derivatization strategies often involve:

Reduction of the Nitro Group: As previously mentioned, the nitro group can be reduced to an amine (ethyl 3-amino-4-hydroxybenzoate). nih.gov This introduces a new functional group that can be further modified, for example, through acylation to form amides. unipr.it

Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo reactions such as etherification or esterification to introduce different substituents. For instance, it has been benzylated using 4-fluorobenzyl bromide in synthetic pathways. epo.org

Amide Formation: The ethyl ester can be converted to an amide by reacting with amines. For example, N-Ethyl-4-hydroxy-3-nitrobenzamide has been synthesized from the corresponding carboxylic acid. rsc.org

These modifications are employed to explore the structure-activity relationship (SAR) and optimize compounds for specific biological targets. For example, this compound is a key intermediate in the synthesis of anilinoquinazoline-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a significant target in cancer therapy. unipr.it The initial nitration to produce the compound is a crucial step in building the scaffold required for inhibitory activity. unipr.itunipr.it By systematically altering the structure of the parent compound, chemists can develop derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

Advanced Research Applications in Materials Science

Polymer Chemistry

The functional groups present on the E4H3NB molecule make it a viable candidate for use as a monomer or a modifying agent in polymer synthesis.

While specific studies detailing the direct polymerization of Ethyl 4-hydroxy-3-nitrobenzoate are not extensively documented, its molecular structure provides clear pathways for its integration into polymer chains. The phenolic hydroxyl (-OH) group can undergo esterification or etherification reactions, allowing it to be incorporated into polyesters or polyethers.

Furthermore, the nitro (-NO2) group can be chemically reduced to an amino (-NH2) group, transforming the molecule into ethyl 4-hydroxy-3-aminobenzoate. This resulting aminophenol derivative is a classic monomer building block. The presence of both an amino and a hydroxyl group would allow it to react with dicarboxylic acids or their derivatives to form novel poly(ester-amide)s or with diisocyanates to form polyurethanes. This versatility makes it a molecule of interest for creating polymers with tailored properties, such as enhanced thermal stability or specific optical characteristics, stemming from the aromatic and polar nature of the monomer unit. A related process is seen in the synthesis of s-triazine compounds, where substituted p-nitrobenzoic acid esters are reduced to their amino counterparts as a key step in building larger, functional molecules. google.com

Nonlinear Optical (NLO) Properties

Nonlinear optical materials are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. The structure of E4H3NB, with its electron-donating hydroxyl group and electron-withdrawing nitro group attached to a π-conjugated benzene (B151609) ring, is a classic "push-pull" system known to give rise to significant NLO effects.

Molecules exhibiting significant NLO properties, particularly those with a non-centrosymmetric crystal structure, are candidates for second harmonic generation (SHG). This phenomenon involves the conversion of incident laser light of a specific frequency into light with twice the frequency. The push-pull electronic nature of this compound makes it a promising candidate for SHG applications, although specific experimental studies on this compound are not widely reported. The efficiency of SHG is highly dependent on the molecular hyperpolarizability and the crystalline arrangement.

The Z-scan technique is a widely used method to measure third-order NLO properties, specifically the nonlinear absorption coefficient (β) and the nonlinear refractive index (n₂). Research on the closely related parent compound, ethyl 4-hydroxybenzoate (B8730719) (EHB), provides insight into the potential of this class of materials. researchgate.netresearchgate.net Studies on EHB single crystals using the Z-scan technique have demonstrated that it possesses third-order NLO properties. researchgate.net The addition of a strong electron-withdrawing nitro group, as in E4H3NB, is anticipated to significantly enhance these properties due to increased intramolecular charge transfer.

In Z-scan studies of ethyl 4-hydroxybenzoate, the material exhibited saturable absorption and a self-defocusing effect, which corresponds to a negative nonlinear refractive index. researchgate.net

Table 1: NLO Properties of Related Compounds

Compound Property Value Technique Reference
Ethyl 4-hydroxybenzoate Nonlinear Absorption Saturable Absorption Z-scan researchgate.net

Crystal Engineering and Solid-State Properties

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The ability of this compound to form specific and robust intermolecular bonds, particularly hydrogen bonds, makes it a subject of interest in this field.

The solid-state architecture and thermodynamic stability of E4H3NB are governed by the interplay of various intermolecular forces, with hydrogen bonding being paramount. The molecule contains a primary hydrogen bond donor—the hydroxyl group—and several acceptor sites: the oxygen atoms of the hydroxyl, carbonyl, and nitro groups. uni.lunist.govnist.gov

This functionality allows for the formation of a network of hydrogen bonds. For instance, strong O-H···O=C hydrogen bonds can form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the creation of chains or dimers. Additionally, the hydroxyl group can interact with the oxygen atoms of the nitro group (O-H···O-N), further stabilizing the crystal lattice. These well-defined hydrogen bonding patterns are critical in dictating the molecular packing in the solid state, which in turn influences physical properties such as melting point, solubility, and even the NLO response of the crystal. Studies on the parent compound, ethyl 4-hydroxybenzoate, have confirmed the successful growth of optically transparent single crystals, underscoring the role of intermolecular forces in forming stable and ordered solid-state structures. researchgate.netresearchgate.net

Crystal Growth Techniques

The cultivation of high-quality single crystals is paramount for the investigation of a material's intrinsic properties, which are essential for advanced applications. For organic compounds like this compound, solution and melt growth techniques are commonly employed. While specific studies detailing the application of Modified Vertical Bridgman or slow evaporation solution techniques exclusively for this compound are not extensively documented in public literature, the principles of these methods are well-established and have been successfully applied to structurally similar compounds, such as ethyl p-hydroxybenzoate (EPHB). researchgate.netiucr.org

The Slow Evaporation Solution Technique (SEST) is a conventional and cost-effective method for growing organic crystals. iucr.org It involves dissolving the solute in a suitable solvent at a constant temperature. The solvent is then allowed to evaporate slowly, leading to a supersaturated solution from which crystals begin to nucleate and grow. For aromatic compounds, the choice of solvent is crucial. In the case of the related compound EPHB, methanol (B129727) has been used as a solvent to grow single crystals. researchgate.net The slow evaporation of an ethanol-water mixture is also a noted method for yielding larger crystals of good quality for similar benzoate (B1203000) compounds. The primary advantage of SEST is its simplicity and the ability to produce crystals at room temperature, which minimizes thermal stress. iucr.org

The Modified Vertical Bridgman Technique (VBT) is a melt growth method considered superior for producing large, high-quality organic single crystals. iucr.org This technique is particularly useful for materials that are stable at their melting point. The process involves melting the material in a sealed ampoule, which is then slowly lowered through a precisely controlled temperature gradient. The crystal begins to grow from a seed at the tip of the ampoule as it moves from the hotter zone to the cooler zone. researchgate.net Modifications to the traditional Bridgman technique are often necessary for organic materials due to their low thermal conductivity. iucr.org For the related compound EPHB, optically transparent single crystals have been successfully grown using the Vertical Bridgman Technique, demonstrating its applicability to the benzoate family of materials. researchgate.netiucr.orgresearchgate.net

The selection of a specific growth technique depends on the physicochemical properties of the compound, such as its solubility, thermal stability, and the desired size and quality of the crystal.

Defects and Grain Boundaries in Crystal Perfection

The quality of a single crystal is determined by its structural perfection, which is often characterized by the presence of defects and grain boundaries. While specific research on the crystal defects of this compound is limited, the analysis of such imperfections is a critical step in materials characterization. High-resolution X-ray diffraction (HRXRD) is a powerful, non-destructive technique used to investigate the crystalline perfection of single crystals. researchgate.netiucr.org

Crystal defects are interruptions of the regular patterns of a crystalline solid. These can be point defects (vacancies, interstitials), line defects (dislocations), or planar defects (stacking faults). In organic crystals grown from solution, the incorporation of solvent molecules can be a significant source of defects, which can be avoided by using melt growth techniques like VBT. iucr.org

Grain boundaries are interfaces where crystals of different orientations meet. The presence of structural grain boundaries can significantly degrade the optical and mechanical properties of a crystal. HRXRD studies on high-quality single crystals, such as those of EPHB grown by SEST, have revealed the absence of such grain boundaries, indicating a high degree of crystalline perfection. researchgate.net The rocking curve recorded from an HRXRD measurement provides information about the density of defects; a sharp and single peak suggests a low defect density and high crystal quality. iucr.org

The study of these imperfections is crucial as they can influence the material's mechanical strength, electronic conductivity, and nonlinear optical properties, thereby impacting its performance in various technological applications.

Data Tables

Table 1: Crystal Growth Techniques for Benzoate Compounds

TechniqueCompound ExampleSolvent/ConditionsKey FindingsReference
Slow Evaporation Solution Technique (SEST)Ethyl p-hydroxybenzoate (EPHB)MethanolGrowth of bulk single crystals. researchgate.net
Modified Vertical Bridgman Technique (VBT)Ethyl p-hydroxybenzoate (EPHB)Melt growth with specific temperature profiles.Successful growth of optically transparent single crystals. researchgate.netiucr.orgresearchgate.net
Slow EvaporationEthyl 3-hydroxy-4-nitrobenzoateEthanol (B145695)Yields larger crystals suitable for XRD.

Note: The data presented is for structurally related compounds and is intended to illustrate the application of these techniques to the benzoate family of materials, due to the limited specific data for this compound.

Toxicological Research and Biotransformation Pathways

Mechanistic Toxicology of Nitroaromatic Compounds

The toxicity of nitroaromatic compounds is multifaceted, often initiated by the reduction of the nitro group to form reactive intermediates. scielo.brnih.gov This process is a common thread in the carcinogenicity, mutagenicity, and general toxicity observed with this class of chemicals. researchgate.netscinito.airesearchgate.net A unifying mechanism involves electron transfer, leading to the generation of reactive oxygen species and a state of oxidative stress. nih.govscinito.ai

O-quinone Formation and Its Role in Toxicity

A significant pathway in the toxicology of aromatic compounds involves the formation of quinones, which are highly reactive intermediates. nih.gov For nitroaromatic compounds, this process would typically follow the reduction of the nitro group to an amino group, which can then be oxidized to form a catechol. Subsequent two-electron oxidation of the catechol leads to the formation of an ortho-quinone (o-quinone). nih.gov

These o-quinones are potent electrophiles and can act as Michael acceptors. nih.gov Their toxicity stems from their ability to form covalent bonds with crucial cellular macromolecules, such as proteins and DNA, a process known as alkylation. nih.gov Additionally, quinones are redox-active molecules that can participate in redox cycling with their semiquinone radical anions, leading to the production of reactive oxygen species. nih.gov This redox cycling can contribute significantly to cellular oxidative stress. nih.gov The formation of o-quinones from endogenous estrogens and other xenobiotics has been implicated in their toxic profiles. nih.gov

Intracellular Glutathione (B108866) (GSH) Depletion

Glutathione (GSH) is a critical intracellular antioxidant, and its depletion can render cells more susceptible to oxidative damage. The metabolic products of nitroaromatic compounds can react with and deplete cellular GSH stores. nih.gov For instance, the nitroso derivative, a reduction product of the nitro group, can react rapidly with GSH. nih.gov This reaction can occur through two primary mechanisms: the reduction of the nitroso intermediate by GSH, which results in the formation of oxidized glutathione (GSSG), and the formation of an adduct between a reduced form of the nitroso compound and GSH. nih.gov Depletion of GSH compromises the cell's ability to detoxify reactive electrophiles and reactive oxygen species, thereby enhancing cytotoxicity. nih.gov

Reactive Oxygen Species (ROS) Formation

A central mechanism in the toxicity of nitroaromatic compounds is the generation of Reactive Oxygen Species (ROS). nih.gov ROS are chemically reactive species containing oxygen, such as superoxide (B77818), hydroxyl radicals, and hydrogen peroxide. youtube.comyoutube.com The formation of ROS is often a consequence of the redox cycling of nitroaromatic compounds or their metabolites, like quinones. nih.govnih.gov

The process begins with the one-electron reduction of the nitroaromatic compound to form a nitro anion radical. In the presence of oxygen, this radical can transfer its electron to molecular oxygen to generate a superoxide anion, while regenerating the parent nitroaromatic compound. This futile cycle can produce large amounts of superoxide, which can then lead to the formation of other ROS. nih.gov This cascade of ROS production can overwhelm the cell's antioxidant defenses, leading to oxidative stress, a condition that can cause significant damage to cellular structures, including lipids, proteins, and DNA. youtube.comyoutube.com

Mitochondrial Toxicity Mechanisms

Mitochondria are primary targets for many toxic chemicals, and mitochondrial dysfunction is a key element in various toxicities. nih.gov For nitroaromatic compounds, mitochondrial toxicity can be initiated by the uncoupling of oxidative phosphorylation or the inhibition of the electron transport chain (ETC). The redox cycling of these compounds can lead to an increased production of mitochondrial ROS (mtROS), as electrons are diverted from the ETC to oxygen. nih.gov

An accumulation of mtROS can damage mitochondrial components, including mitochondrial DNA (mtDNA), proteins, and lipids of the inner mitochondrial membrane. nih.gov This damage can further impair the function of the ETC, leading to a vicious cycle of more ROS production and energy depletion. Perturbations in mitochondrial membrane potential are a common indicator of mitochondrial toxicity. nih.gov

Influence of Metabolic Modulators on Toxicity

The toxicity of nitroaromatic compounds can be significantly altered by substances that modulate the activity of metabolic enzymes.

Effects of Diaphorase Inhibitors (e.g., Dicoumarol)

Diaphorases, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), are flavoenzymes that catalyze the two-electron reduction of quinones to their less reactive hydroquinone (B1673460) form. nih.gov This is generally considered a detoxification pathway because it bypasses the formation of the highly reactive semiquinone radical that can lead to ROS production. nih.gov

Dicoumarol is a known inhibitor of NQO1. pinellinutraceuticals.comdrugbank.com By inhibiting this enzyme, dicoumarol can prevent the two-electron reduction of quinone intermediates derived from nitroaromatic compounds. pinellinutraceuticals.com This can have a dual effect. On one hand, it can enhance the toxicity of compounds that rely on one-electron reduction for their toxic effect by making more substrate available for these pathways. For example, dicoumarol pretreatment was found to attenuate the nephrotoxicity of the nitroaromatic compound aristolochic acid I by blocking its nitroreduction by NQO1. pinellinutraceuticals.com On the other hand, the inhibition of NQO1 by dicoumarol can lead to increased mitochondrial production of ROS, which appears to be a primary mechanism of dicoumarol's own cytotoxicity against cancer cells. nih.gov Dicoumarol is a competitive inhibitor of vitamin K epoxide reductase, which is its primary mechanism as an anticoagulant. drugbank.comwikipedia.org

Impact of GSH Depleting Agents (e.g., 1-Bromoheptane)

The cellular detoxification system plays a critical role in mitigating the harmful effects of xenobiotics. Glutathione (GSH) is a key antioxidant that protects cells by neutralizing reactive molecules. Agents that deplete cellular GSH levels, such as 1-bromoheptane, can therefore enhance the toxicity of compounds like Ethyl 4-hydroxy-3-nitrobenzoate. By reducing the availability of GSH, these agents impair the cell's ability to conjugate and eliminate toxic metabolites. This leads to an accumulation of reactive intermediates generated from the nitro group's reduction, increasing the likelihood of cellular damage through mechanisms like oxidative stress and covalent binding to essential macromolecules.

Prevention of Toxicity by Antioxidants (e.g., Ascorbic Acid, GSH)

Antioxidants can prevent or reduce the toxicity associated with nitroaromatic compounds. Glutathione (GSH) and Ascorbic Acid (Vitamin C) are crucial in this defense. nih.gov They function by scavenging free radicals and other reactive oxygen species (ROS) that may be generated during the metabolic processing of the nitro group. nih.gov Research on other compounds has shown that preconditioning with agents that boost internal antioxidant levels, including GSH, can significantly improve cell viability and decrease oxidative stress when exposed to harmful conditions. nih.gov These antioxidants can directly neutralize the harmful reactive intermediates or participate in enzymatic reactions that detoxify them, thereby protecting cells from lipid peroxidation, protein oxidation, and DNA damage. nih.govnih.gov

Inhibition of Mitochondrial Permeability Transition Pore (e.g., Cyclosporin A, Trifluoperazine)

A significant mechanism of cell death involves the mitochondria. The opening of the mitochondrial permeability transition (mPT) pore is a critical event that can lead to mitochondrial swelling, depolarization, and the release of factors that trigger apoptosis or necrosis. nih.govnih.gov The toxicity of certain compounds can be linked to their ability to induce mPT pore opening.

Inhibitors of the mPT pore have been studied as a means to confer protection against cellular damage. nih.gov

Cyclosporin A : This compound is a well-known inhibitor of the mPT pore through its interaction with cyclophilin D, a key regulator of the pore. nih.gov Its non-immunosuppressive derivatives are being explored for their protective effects in conditions where mitochondrial dysfunction is a factor. nih.gov

Trifluoperazine (B1681574) : This and other structurally related drugs have been identified as potential mPT inhibitors. nih.gov However, some studies suggest that at certain concentrations, compounds like trifluoperazine may themselves be toxic to mitochondrial function rather than beneficial. nih.gov

By preventing the irreversible opening of the mPT pore, these inhibitors can preserve mitochondrial function and prevent the downstream cascade of events leading to cell death, potentially mitigating the toxicity induced by metabolites of this compound.

Biotransformation Processes of the Nitro Group

The biotransformation of the nitro group is a central aspect of the metabolism of nitroaromatic compounds. This process can occur through several distinct pathways, involving reduction or oxidation, and is carried out by various systems within the body and by microbial flora. nih.govepa.govoup.com

Microbial Reduction Pathways

Microorganisms, particularly those in the intestinal tract, possess a significant capacity to metabolize nitroaromatic compounds. oup.com Bacterial nitroreductases are NAD(P)H-dependent flavoenzymes that catalyze the reduction of nitro groups. oup.com This process involves the successive addition of electrons, transforming the nitro group (NO₂) into a nitroso (NO), then a hydroxylamino (NHOH), and finally an amino (NH₂) group.

These microbial enzymes can act on a wide variety of nitroaromatic compounds. oup.com This reduction is a critical first step in the metabolism of many such chemicals and can lead to either detoxification or, in some cases, the formation of mutagenic intermediates. oup.com

Hepatic and Erythrocytic Reduction Mechanisms

In mammals, the liver and red blood cells (erythrocytes) are primary sites for the reduction of nitroaromatic compounds. Unlike the two-electron steps often seen in bacteria, the reduction in hepatic and erythrocytic systems can proceed via a six-step, one-electron-per-step transfer process. epa.gov This pathway generates several reactive intermediates, including the nitro anion radical. The complete reduction of the nitro group to an amino group requires a total of six electrons. This metabolic capability is a crucial determinant of the toxicokinetics and potential toxicity of nitroaromatics.

Microsomal Oxidation Pathways

In addition to reduction, the nitrogen atom in aromatic compounds can undergo oxidation. The N-oxidation of aromatic amines is catalyzed by hepatic microsomes in a reaction that depends on a reduced pyridine (B92270) nucleotide (NADPH) and oxygen. nih.gov This process can be catalyzed by the microsomal flavoprotein mixed-function amine oxidase system and can occur independently of the cytochrome P-450 system. nih.gov This pathway can lead to the formation of N-hydroxy intermediates, which are often highly reactive and can bind to cellular macromolecules like proteins and nucleic acids. nih.gov

Table 1: Summary of Biotransformation Pathways for the Nitro Group

PathwayLocation/SystemKey Enzymes/MechanismsProcess
Microbial Reduction Intestinal MicrobiotaNAD(P)H-dependent nitroreductasesTwo-electron step reduction of the nitro group to an amino group. oup.com
Hepatic/Erythrocytic Reduction Liver, Red Blood CellsOne-electron transfer systemsSix-step, one-electron-per-step reduction of the nitro group. epa.gov
Microsomal Oxidation Liver (Microsomes)Flavoprotein mixed-function amine oxidaseN-oxidation to form reactive N-hydroxy intermediates. nih.gov

Table 2: List of Compounds Mentioned

Mutagenicity and Genotoxicity Potential of Nitroaromatic Fragments

The toxicological profile of nitroaromatic compounds, including this compound, is significantly defined by the potential of their metabolic byproducts to induce genetic mutations and damage DNA. This class of chemicals is recognized for its mutagenic and genotoxic capabilities, which are primarily linked to the metabolic reduction of the nitro group. nih.govacs.orgnih.gov

The general mechanism underlying the genotoxicity of nitroaromatic compounds involves their biotransformation into highly reactive intermediates. researchgate.net Within biological systems, enzymes such as nitroreductases can reduce the nitro group (-NO2) to a nitroso (-NO) and subsequently to a hydroxylamine (B1172632) (-NHOH) derivative. researchgate.netcswab.org These intermediates are electrophilic and can covalently bind to nucleophilic sites on DNA, forming DNA adducts. nih.gov The formation of these adducts can disrupt the normal structure and function of DNA, leading to errors during DNA replication and repair, which can result in gene mutations. nih.govresearchgate.net

Oxidation and reduction products of these compounds can damage DNA directly or lead to the formation of adducts that cause mutagenesis through the misincorporation of nucleotides during the DNA synthesis process. nih.gov The mutagenic and carcinogenic potential of a specific nitroaromatic compound is influenced by several factors, including the position of the nitro group on the aromatic ring and the presence of other functional groups. nih.govacs.org

The genotoxic effects of nitroaromatic chemicals, such as the induction of unscheduled DNA synthesis, sister-chromatid exchanges, chromosomal aberrations, and gene mutations, have been observed in mammalian cell systems. nih.gov The expression of these effects depends on the enzymatic capabilities of the specific cell and tissue, which determine how the nitroarene is converted into its ultimate mutagenic form. nih.gov

Research has identified several bioactivation pathways in eukaryotic cells:

Reduction of the nitro moiety. nih.gov

Ring oxidation, which is influenced by the nitro function, followed by the reduction of the nitro group. nih.gov

Ring oxidation without a simultaneous reduction of the nitro moiety. nih.gov

Numerous nitroaromatic compounds have been evaluated for their mutagenic potential using various assays. The Ames test, which uses Salmonella typhimurium strains, is a widely used method for screening potential mutagens. acs.org For example, studies have quantified the mutagenic potency of various nitroarenes, revealing a wide spectrum of activity. nih.gov

Table 1: Mutagenicity of Select Nitroaromatic Compounds in the Ames Test (S. typhimurium TA98, without S9 activation)

Compound Revertants per Nanomole
1-Nitropyrene 3050
6-Nitrochrysene 269
2-Nitrofluorene 433
3-Nitrofluoranthene 13400

Data sourced from J-STAGE nih.gov

Genotoxicity has also been demonstrated in vivo. For instance, studies using zebrafish embryos have shown that 2,4,6-trinitrotoluene (B92697) (TNT) and its degradation products pose a genotoxic risk to aquatic life. researchgate.net The comet assay, a method to detect DNA damage in individual cells, revealed significant genotoxicity induced by TNT and its aminodinitrotoluene metabolites at low concentrations. researchgate.net

Table 2: Genotoxicity of TNT and its Degradation Products in Zebrafish Embryos (Comet Assay)

Compound Lowest Concentration with Significant Genotoxicity
2,4,6-Trinitrotoluene (TNT) 0.1 mg/L
2-Amino-4,6-dinitrotoluene (2-ADNT) 0.1 mg/L
4-Amino-2,6-dinitrotoluene (4-ADNT) 1.0 mg/L

Data sourced from ResearchGate researchgate.net

Q & A

Q. How is Ethyl 4-hydroxy-3-nitrobenzoate structurally characterized in crystallographic studies?

Methodological Answer: The compound’s crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD). Data collection involves high-resolution diffraction experiments, followed by refinement using programs like SHELXL for small-molecule crystallography . Hydrogen-bonding networks are analyzed via graph set theory to interpret molecular packing, supported by tools like ORTEP-III for graphical representation . Key metrics include bond angles (e.g., O3–N–C6–C7 = −42.2°) and hydrogen-bond geometry, which are critical for validating structural integrity .

Q. What are the common synthetic routes for this compound?

Methodological Answer: A representative synthesis involves nucleophilic substitution. For example, ethyl 4-chloro-3-nitrobenzoate reacts with amines (e.g., cyclohexylamine) in tetrahydrofuran (THF) with triethylamine as a base, stirred at room temperature for 24 hours. Reaction progress is monitored via TLC, followed by quenching with ice, filtration, and recrystallization from ethanol to yield the pure product . Alternative routes include esterification of 4-hydroxy-3-nitrobenzoic acid using ethanol under acidic or basic conditions .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Methodological Answer: While the compound is not classified as hazardous under GHS, standard precautions include using gloves, goggles, and fume hoods due to potential irritancy of nitro-aromatic compounds. Waste should be disposed of via approved chemical waste streams. Refer to the Material Safety Data Sheet (MSDS) for specific handling guidelines, including storage in cool, dry conditions away from oxidizers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?

Methodological Answer: Optimization involves screening solvents (e.g., DMF, THF), bases (e.g., K₂CO₃, Et₃N), and stoichiometric ratios. For instance, alkylation of the hydroxyl group with propargyl bromide in DMF at 40°C for 12 hours achieves >90% yield when using 1.5 equivalents of K₂CO₃ . Post-reaction analysis by HPLC or GC-MS identifies byproducts (e.g., unreacted starting material or over-alkylated derivatives), guiding iterative refinement of reaction parameters .

Q. What strategies are employed to analyze hydrogen-bonding patterns in this compound crystals?

Methodological Answer: Graph set analysis is applied to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions). Computational tools like Mercury (CCDC) and crystallographic software suites (SHELX, OLEX2) map donor-acceptor distances and angles. Experimental data from SC-XRD are cross-validated with density functional theory (DFT) calculations to predict stabilization energies of hydrogen-bonded networks .

Q. How can functionalization of the nitro or ester groups enable targeted derivatization for drug discovery?

Methodological Answer: The nitro group is reducible to an amine (e.g., using H₂/Pd-C), enabling coupling reactions for amide or urea formation. The ester can be hydrolyzed to a carboxylic acid (via NaOH/EtOH) for further conjugation. For example, methyl 3-nitro-4-(prop-2-yn-1-yloxy)benzoate, a derivative, serves as a click chemistry intermediate for bioconjugation . Reaction pathways are validated using NMR (¹H/¹³C) and HRMS to confirm regioselectivity.

Q. How do conflicting crystallographic data for this compound derivatives arise, and how are they resolved?

Methodological Answer: Discrepancies may stem from polymorphic variations or solvent inclusion in crystal lattices. Redundant synthesis and crystallization in different solvents (e.g., ethanol vs. acetonitrile) are performed. Structure validation via R-factor analysis (R < 0.05) and Hirshfeld surface analysis resolves ambiguities. Comparative studies using powder XRD differentiate polymorphs .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported synthetic yields or purity levels?

Methodological Answer: Reproduce experiments under documented conditions (e.g., solvent purity, temperature control). Use orthogonal analytical methods: NMR for structural confirmation, HPLC for purity (>98%), and elemental analysis for stoichiometric validation. Cross-reference with peer-reviewed protocols, avoiding non-academic sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.